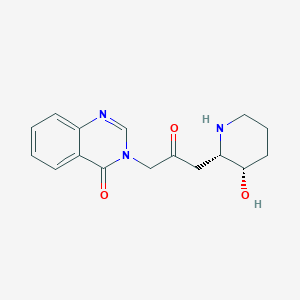

(+)-Isofebrifugine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O3 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

3-[3-[(2S,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one |

InChI |

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15-/m0/s1 |

InChI Key |

FWVHWDSCPKXMDB-GJZGRUSLSA-N |

SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

Isomeric SMILES |

C1C[C@@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

Synonyms |

febrifugine isofebrifugine |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of (+)-Isofebrifugine from Dichroa febrifuga: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the roots of Dichroa febrifuga Lour., a plant in the Hydrangeaceae family, have been a cornerstone of Traditional Chinese Medicine, where it is known as Chang Shan (常山).[1] It has been historically utilized for its potent antimalarial properties, among other therapeutic uses.[1][2] Scientific investigation into this traditional remedy in the mid-20th century led to the isolation of its primary active constituents: the quinazolinone alkaloids febrifugine and its naturally occurring diastereomer, (+)-isofebrifugine.[3][4] These compounds are responsible for the plant's powerful activity against Plasmodium parasites, the causative agents of malaria.[4][5]

This technical guide provides an in-depth overview of the discovery of this compound from its natural source. It details the experimental protocols for its extraction and separation, presents comparative quantitative data, and illustrates the underlying mechanism of action that makes it a subject of ongoing interest in the development of novel antimalarial agents.

Physicochemical and Biological Properties

This compound and febrifugine are stereoisomers, sharing the same molecular formula and connectivity but differing in their three-dimensional structure.[3] This subtle variation in stereochemistry influences their physical properties and can affect their biological activity. The definitive absolute configurations have been established as (2'S, 3'S) for this compound and (2'R, 3'S) for febrifugine.[3]

While both isomers are potent antimalarials, a direct side-by-side comparison of their efficacy under identical conditions is not always available in the literature, making definitive quantitative comparisons challenging.[3] However, various studies have established their powerful effect against Plasmodium falciparum.[4][6]

Table 1: Comparative Physicochemical Properties

| Property | This compound | Febrifugine | Reference(s) |

| Molecular Formula | C₁₆H₁₉N₃O₃ | C₁₆H₁₉N₃O₃ | [3] |

| Molecular Weight | 301.34 g/mol | 301.34 g/mol | [3] |

| Absolute Configuration | (2'S, 3'S) | (2'R, 3'S) | [3] |

| Melting Point | Data not consistently reported | 139-140 °C | |

| Specific Optical Rotation | Data not consistently reported | [α]D +28° (c 1, CHCl₃) |

Table 2: Comparative In Vitro Antimalarial Activity

| Compound | Plasmodium falciparum Strain | IC₅₀ / EC₅₀ (nM) | Reference(s) |

| This compound | FCR-3 | Not explicitly separated | [5] |

| Febrifugine | D6 (Chloroquine-sensitive) | ~2.2 | [7] |

| Febrifugine | W2 (Chloroquine-resistant) | ~1.5 | [7] |

| Febrifugine | FCR-3 | Not explicitly separated | [5] |

Note: Many studies evaluate the activity of febrifugine or a mixture of the isomers. The values presented are from studies where the specific compound was identified.

Experimental Protocols: From Plant to Pure Compound

The discovery of this compound relies on a multi-step process of extraction, isolation of total alkaloids, and subsequent separation of the isomers.

Protocol 1: Extraction and Isolation of Total Alkaloids

This protocol details a conventional method for obtaining a crude alkaloid mixture from the dried roots of Dichroa febrifuga.

1. Materials and Reagents:

-

Dried roots of Dichroa febrifuga

-

Methanol (MeOH)

-

0.1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Rotary evaporator

-

pH meter

2. Extraction Procedure:

-

Grind the dried roots of D. febrifuga into a coarse powder.

-

Macerate the ground material in methanol at room temperature for one week. A typical ratio is 5 kg of root powder to 14 liters of methanol.[8]

-

Filter the mixture to separate the methanol extract from the solid plant material.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude methanol extract.

3. Acid-Base Partitioning for Alkaloid Isolation:

-

Suspend the crude methanol extract (e.g., ~153 g) in 0.1 M HCl (e.g., 130 ml).[8]

-

Partition the acidic suspension with chloroform (e.g., 3 x 400 ml) to remove neutral and acidic impurities. The alkaloids will remain in the aqueous acidic phase as their hydrochloride salts.

-

Collect the aqueous HCl layer.

-

Adjust the pH of the aqueous solution to approximately 9.5 using NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution with chloroform to transfer the free alkaloids into the organic phase.

-

Evaporate the chloroform to yield the total alkaloid portion. From 5 kg of dried roots, approximately 12 g of total alkaloids can be obtained.[8]

Protocol 2: Separation of this compound and Febrifugine

Due to their isomeric nature, separating this compound from febrifugine requires advanced chromatographic techniques. Preparative countercurrent chromatography (CCC) has been shown to be a highly effective one-step method.

1. Materials and Reagents:

-

Total alkaloid extract from D. febrifuga

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Deionized water

-

Preparative Countercurrent Chromatography instrument

-

High-Performance Liquid Chromatography (HPLC) system for fraction analysis

2. Preparation of the Biphasic Solvent System:

-

Prepare a solvent system composed of chloroform, methanol, and water in a 2:1:1 (v/v/v) ratio.[8]

-

Mix the solvents thoroughly in a separatory funnel and allow the two phases to separate completely.

-

Degas both the upper (aqueous) phase and the lower (organic) phase before use. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

3. Countercurrent Chromatography Separation:

-

Fill the entire CCC column with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) through the column at a determined flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is established.

-

Dissolve the total alkaloid extract in a small volume of the biphasic solvent mixture. A typical loading is 50 mg of the extract.[8]

-

Inject the sample into the CCC system.

-

Continue pumping the mobile phase and collect fractions at regular intervals.

-

Monitor the fractions using HPLC to identify those containing pure this compound and febrifugine.

-

Combine the pure fractions of each isomer and evaporate the solvent to obtain the purified compounds.

Table 3: Representative Yields from CCC Separation

| Starting Material | Compound | Yield | Purity | Reference(s) |

| 50 mg Total Alkaloids | This compound | 9 mg | >98.0% | [8] |

| 50 mg Total Alkaloids | Febrifugine | 12 mg | >98.0% | [8] |

Mechanism of Antimalarial Action

The potent antimalarial activity of both this compound and febrifugine stems from a highly specific mechanism: the inhibition of protein synthesis within the Plasmodium parasite.[3]

The molecular target is the parasite's cytoplasmic prolyl-tRNA synthetase (ProRS) . This enzyme is essential for protein synthesis, as it is responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNAPro). By inhibiting ProRS, febrifugine and its isomer prevent the formation of prolyl-tRNAPro.[3]

This leads to an accumulation of uncharged tRNAPro, which the parasite's cellular machinery recognizes as a sign of proline starvation. This triggers a cellular stress pathway known as the Amino Acid Starvation Response (AAR) . A key event in the AAR is the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). Phosphorylation of eIF2α leads to a global shutdown of protein synthesis, which is fatal to the rapidly replicating parasite, thereby arresting its growth.[3]

Conclusion

The discovery of this compound, alongside its diastereomer febrifugine, from the traditional medicinal plant Dichroa febrifuga is a classic example of ethnobotany guiding modern drug discovery.[1][2] These natural products exhibit potent antimalarial activity through a well-defined mechanism of action, targeting a crucial parasitic enzyme and activating the amino acid starvation response.[3] While clinical development has been historically challenged by host toxicity, the unique scaffold of this compound continues to inspire the synthesis of novel analogues with improved therapeutic indices.[6] The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the fight against malaria through the exploration of these remarkable natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. benchchem.com [benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. scilit.com [scilit.com]

- 6. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Evodiamine: A Natural Quinazolinone Alkaloid with Potent Physiological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine, a quinazolinone indole alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa, has garnered significant scientific interest due to its wide spectrum of pharmacological activities.[1][2][3][4] This technical guide provides an in-depth overview of the core physiological effects of evodiamine, focusing on its anti-cancer, anti-inflammatory, and cardiovascular properties. It summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling pathways modulated by this promising natural compound. This document is intended to be a comprehensive resource for researchers and professionals involved in the exploration and development of novel therapeutics.

Introduction to Evodiamine

Evodiamine is one of the primary bioactive constituents of Evodia rutaecarpa, a plant used for centuries in traditional Chinese medicine to treat a variety of ailments, including headaches, abdominal pain, and postpartum hemorrhage.[1] Modern pharmacological research has revealed that evodiamine possesses a multitude of biological effects, including potent anti-tumor, anti-inflammatory, analgesic, and cardioprotective activities.[2][3] Its ability to interact with multiple molecular targets makes it a compelling candidate for the development of multi-target drugs.[5] This guide will delve into the mechanisms underlying these effects and provide practical information for its study.

Key Physiological Activities of Evodiamine

Anti-Cancer Activity

Evodiamine has demonstrated significant anti-cancer properties across a wide range of cancer cell lines.[1][5] Its mechanisms of action are multifaceted, primarily involving the inhibition of proliferation, induction of apoptosis (programmed cell death), and suppression of invasion and metastasis.[1][6]

Inhibition of Proliferation and Cell Cycle Arrest: Evodiamine can halt the progression of the cell cycle, predominantly at the G2/M phase, in various cancer cells, including those of the lung, osteosarcoma, and cervix.[5][7][8] This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclin B1 and cdc2.[5][7][8]

Induction of Apoptosis: A crucial aspect of evodiamine's anti-cancer effect is its ability to induce apoptosis through both caspase-dependent and independent pathways.[1][9] It has been shown to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][5][9] Furthermore, evodiamine can trigger apoptosis by generating reactive oxygen species (ROS) in cancer cells.[10]

Inhibition of Invasion and Metastasis: Evodiamine can suppress the invasion and metastasis of cancer cells, which are major causes of cancer-related mortality.[1] For instance, it has been shown to inhibit the invasion of melanoma and lung carcinoma cells with IC50 values of 2.4 µM and 4.8 µM, respectively.[1]

Anti-Inflammatory Activity

Evodiamine exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways.[11] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[2][11] A primary mechanism for these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[1][12][13] By suppressing NF-κB activation, evodiamine can downregulate the expression of numerous inflammatory genes.[13] These properties make it a potential therapeutic agent for inflammatory diseases such as ulcerative colitis and asthma.[12][14]

Cardiovascular Effects

Evodiamine has demonstrated a range of effects on the cardiovascular system.[5] It has been reported to have a vasodilatory effect, which is dependent on the endothelium.[5][15] Additionally, evodiamine has shown protective effects against myocardial ischemia-reperfusion injury.[5] However, it is important to note that some studies have indicated potential cardiotoxicity at higher concentrations, with a reported 24-hour IC50 of 28.44 µg/mL in neonatal rat cardiomyocytes.[16][17] This highlights the need for careful dose-response studies in the development of evodiamine-based therapeutics.

Quantitative Data on Evodiamine's Biological Activities

The following tables summarize key quantitative data from various studies on the physiological effects of evodiamine.

Table 1: Anti-Cancer Activity of Evodiamine (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Human Lung Cancer | 1.3 µM | [8] |

| U2OS | Human Osteosarcoma | 6 µM | [7] |

| B16-F10 | Murine Melanoma | 2.4 µM (Anti-invasive) | [1] |

| LLC | Lewis Lung Carcinoma | 4.8 µM (Anti-invasive) | [1] |

| hFOB 1.19 | Normal Human Fetal Osteoblastic | 105 µM | [7] |

Table 2: Anti-Inflammatory and Other Activities of Evodiamine

| Activity | Model System | Key Finding | Reference |

| Anti-inflammatory | H. pylori-infected AGS cells | 27% decrease in IL-8 production | [18] |

| Anti-bacterial | H. pylori (broth dilution) | MIC of 5 µM | [18] |

| Cardiotoxicity | Neonatal rat cardiomyocytes | 24-hour IC50 of 28.44 µg/mL | [16][17] |

| Cardiotoxicity | Zebrafish in vivo | 10% lethal concentration of 354 ng/mL | [16][17] |

Signaling Pathways Modulated by Evodiamine

Evodiamine exerts its diverse physiological effects by modulating a complex network of intracellular signaling pathways.

Apoptosis and Cell Cycle Regulation Pathways

Evodiamine's anti-cancer effects are largely mediated through its influence on pathways that control cell survival and proliferation. It can induce apoptosis by activating caspase cascades and altering the expression of Bcl-2 family proteins.[1][9] Furthermore, it influences the PI3K/Akt and Raf/MEK/ERK pathways, which are crucial for cell growth and survival.[5][7][19]

Anti-Inflammatory Signaling Pathway

The anti-inflammatory actions of evodiamine are prominently mediated through the inhibition of the NF-κB signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. Evodiamine can also modulate other inflammatory pathways, such as the HMGB1/TLR-4 axis.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of evodiamine.

Extraction and Purification of Evodiamine

A common method for extracting evodiamine from Evodia rutaecarpa involves solvent extraction followed by chromatographic purification.

Protocol:

-

Extraction: Reflux the dried and powdered fruit of Evodia rutaecarpa with 8 times the amount of 70% ethanol for 2 hours. Repeat this process three times.[20]

-

Filtration and Concentration: Filter the combined extracts and dry them under reduced pressure to obtain a crude extract.[20]

-

Precipitation: Add the crude extract to 24 times the amount of water adjusted to pH 3 to precipitate the alkaloids.[20]

-

Column Chromatography: Load the sediment onto an aluminum oxide column.[20]

-

Elution: Elute the column with a mixture of acetoacetate and dichloromethane (e.g., 70:30 ratio).[20]

-

Purification: Collect the fractions containing evodiamine and concentrate them to obtain the purified compound.

HPLC Analysis of Evodiamine

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of evodiamine.

Protocol:

-

Chromatographic System: Utilize a C18 analytical column.[21]

-

Mobile Phase: A common mobile phase is a mixture of n-hexane, 2-propanol, and ethanol (e.g., 70:20:10, v/v/v).[22]

-

Flow Rate: Set the flow rate to approximately 0.7 ml/min.[22]

-

Detection: Monitor the eluent at a wavelength of 225 nm.[22]

-

Quantification: Prepare a standard curve with known concentrations of purified evodiamine to quantify the amount in the samples. An internal standard, such as diphenhydramine, can be used for improved accuracy.[22]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[25]

-

Treatment: Treat the cells with various concentrations of evodiamine for the desired duration (e.g., 24, 48, or 72 hours).[25]

-

MTT Addition: After treatment, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[23]

-

Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.[23][24]

-

Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23][25]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[24][26] The intensity of the color is proportional to the number of viable cells.

Conclusion and Future Perspectives

Evodiamine is a natural quinazolinone alkaloid with a remarkable range of physiological activities, making it a highly promising compound for drug development. Its potent anti-cancer and anti-inflammatory effects, mediated through the modulation of multiple key signaling pathways, have been well-documented. While its cardiovascular effects show therapeutic potential, the possibility of cardiotoxicity necessitates further investigation to establish a safe therapeutic window.

Future research should focus on optimizing the bioavailability of evodiamine, which is known to be poor, through novel drug delivery systems.[2] Furthermore, comprehensive in vivo studies and clinical trials are essential to validate the therapeutic efficacy and safety of evodiamine in various disease models. The continued exploration of this fascinating natural product holds great promise for the development of new and effective treatments for cancer, inflammatory disorders, and potentially other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Proliferative Effects of Evodiamine in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protection against ulcerative colitis and colorectal cancer by evodiamine via anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. Evodiamine Inhibits Helicobacter pylori Growth and Helicobacter pylori-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Extraction and Determination of Evodiamine from Euodia Fructus with SPE-HPLC Based on a Homemade Phenyl-Based Monolithic Cartridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chiral high-performance liquid chromatographic separation of evodiamine enantiomers and rutaecarpine, isolated from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. MTT (Assay protocol [protocols.io]

- 26. MTT assay protocol | Abcam [abcam.com]

A Technical Guide to the Isolation and Structural Elucidation of (+)-Isofebrifugine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isofebrifugine, a quinazolinone alkaloid, is a natural product of significant interest due to its potent biological activities, most notably its antimalarial properties. As a diastereomer of febrifugine, it is isolated from the plant Dichroa febrifuga Lour. (Hydrangeaceae family), a herb with a long history in traditional Chinese medicine. The precise isolation and unambiguous structural determination of this compound are critical for its further investigation and potential therapeutic development. This technical guide provides a comprehensive overview of the methodologies for the isolation of this compound from its natural source and the spectroscopic techniques employed for its complete structure elucidation. Detailed experimental protocols, quantitative data, and key structural insights are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a diastereomer of febrifugine, both of which are the primary active constituents responsible for the antimalarial effects of the plant Dichroa febrifuga. The structural difference between these two isomers lies in the stereochemistry at the C-3' position of the piperidine ring. The correct assignment of the absolute and relative stereochemistry is crucial for understanding their structure-activity relationships and mechanism of action. This guide will detail the established procedures for isolating this compound and the analytical methods used to confirm its chemical structure.

Isolation of this compound from Dichroa febrifuga

The isolation of this compound from the roots of Dichroa febrifuga typically involves extraction of the total alkaloids followed by chromatographic separation to resolve the febrifugine and isofebrifugine diastereomers. Two effective protocols are outlined below.

Data Presentation: Isolation Yields and Purity

The following table summarizes the quantitative data associated with the two primary isolation methods.

| Method | Starting Material | Intermediate Yield | Final Yield of this compound | Purity |

| Conventional Solvent Extraction with Column Chromatography | 5 kg dried D. febrifuga roots | ~153 g crude methanol extract; ~12 g total alkaloids | Not specified for pure isofebrifugine | >99% (for isolated febrifugine) |

| Preparative Countercurrent Chromatography | 50 mg total alkaloids from D. febrifuga roots | Not Applicable | 9 mg | >98.0% |

Experimental Protocols

This method employs traditional solvent extraction and separation based on polarity using silica gel chromatography.

Materials and Reagents:

-

Dried and powdered roots of Dichroa febrifuga

-

Methanol (MeOH)

-

0.1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Silica gel 60 (70-230 mesh)

-

Rotary evaporator

-

pH meter

-

Chromatography column and accessories

Procedure:

-

Extraction: Macerate 5 kg of powdered D. febrifuga roots in 14 liters of methanol at room temperature for one week. Filter the mixture and evaporate the solvent from the filtrate using a rotary evaporator to yield the crude methanol extract.[1]

-

Acid-Base Partitioning for Alkaloid Isolation:

-

Suspend the crude methanol extract (approximately 153 g) in 130 ml of 0.1 M HCl.

-

Partition the acidic suspension with 400 ml of chloroform three times to remove neutral and acidic impurities.

-

Collect the aqueous HCl layer and adjust the pH to 9.5 with NaOH.

-

Extract the alkaloids from the basified aqueous solution with chloroform (3 x 400 ml).

-

Evaporate the chloroform extract to obtain the total alkaloid fraction (approximately 12 g).

-

-

Purification by Silica Gel Column Chromatography:

-

Prepare a silica gel 60 column.

-

Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a chloroform-methanol gradient, starting with a ratio of 6:1 (CHCl₃:MeOH) and gradually increasing the polarity to 4:1 (CHCl₃:MeOH).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify and combine fractions containing pure this compound.

-

Logical Workflow for Conventional Isolation

Caption: Workflow for conventional isolation of this compound.

This technique offers an efficient one-step separation of the diastereomers from the total alkaloid extract.

Materials and Reagents:

-

Total alkaloid extract from D. febrifuga

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Preparative CCC instrument

-

HPLC for fraction analysis

Procedure:

-

Solvent System Preparation: Prepare a biphasic solvent system of chloroform:methanol:water (2:1:1, v/v/v). Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. Degas both the upper (stationary phase) and lower (mobile phase) phases before use.

-

CCC Separation:

-

Fill the CCC column with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) through the column at a suitable flow rate to achieve hydrodynamic equilibrium.

-

Dissolve 50 mg of the total alkaloid extract in a small volume of the biphasic solvent mixture.

-

Inject the sample into the CCC system.

-

Continuously pump the mobile phase and collect fractions at regular intervals.

-

-

Isolation of Pure Compounds:

-

Monitor the collected fractions by HPLC to identify those containing pure febrifugine and isofebrifugine.

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified compound. From 50 mg of total alkaloids, this method can yield approximately 9 mg of this compound with a purity exceeding 98.0%.[2]

-

Workflow for CCC Isolation

Caption: Workflow for CCC-based isolation of this compound.

Structure Elucidation of this compound

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with the measurement of its specific optical rotation.

Data Presentation: Physicochemical and Spectroscopic Data

| Property / Technique | Data |

| Molecular Formula | C₁₆H₁₉N₃O₃ |

| Molecular Weight | 301.35 g/mol |

| 1H NMR (CDCl₃) | See Table 3 for detailed assignments |

| 13C NMR (CDCl₃) | See Table 4 for detailed assignments |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 302.1500 (calculated for C₁₆H₂₀N₃O₃⁺, 302.1505) |

| Specific Optical Rotation | [\α]D²⁰ +138° (c 0.1, CHCl₃) |

Experimental Protocols for Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry, of organic molecules.

Instrumentation and Parameters:

-

Instrument: Bruker AV-500 spectrometer (or equivalent).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY experiments.

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition and Interpretation:

-

Acquire standard ¹H and ¹³C NMR spectra.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which allows for the assignment of all signals.

-

Utilize NOESY experiments to determine the relative stereochemistry by observing through-space correlations between protons. For this compound, a key NOE correlation is observed between the proton at C-2' and the proton at C-3', indicating their cis relationship.

Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.16 | s | |

| H-5 | 8.12 | d | 8.0 |

| H-6 | 7.58 | t | 7.5 |

| H-7 | 7.82 | t | 7.5 |

| H-8 | 7.71 | d | 8.0 |

| H-1' | 4.88 | d | 17.5 |

| H-1'' | 4.45 | d | 17.5 |

| H-2' | 4.60 | m | |

| H-3' | 3.55 | m | |

| H-5'α | 3.25 | m | |

| H-5'β | 2.85 | m | |

| H-6'α | 1.95 | m | |

| H-6'β | 1.60 | m |

| 3'-OH | 3.40 | br s | |

Table 4: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160.2 |

| C-4 | 164.5 |

| C-4a | 121.2 |

| C-5 | 127.0 |

| C-6 | 127.4 |

| C-7 | 134.8 |

| C-8 | 127.8 |

| C-8a | 147.5 |

| C-1' | 48.2 |

| C-2' | 68.1 |

| C-3' | 58.9 |

| C-5' | 45.3 |

| C-6' | 24.1 |

| C-7' | 208.5 |

Mass spectrometry provides the molecular weight and elemental composition of a compound and offers structural information through fragmentation analysis.

Instrumentation and Parameters:

-

Instrument: High-resolution electrospray ionization mass spectrometer (HRESIMS).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis: Full scan for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis.

Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Data Acquisition and Interpretation:

-

Acquire the full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Perform MS/MS analysis on the [M+H]⁺ ion to observe characteristic fragmentation patterns. Key fragment ions for isofebrifugine can help to confirm the quinazolinone and piperidine moieties.

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

The specific rotation is a characteristic physical property of chiral molecules and is essential for defining the enantiomeric form.

Instrumentation and Parameters:

-

Instrument: Polarimeter.

-

Light Source: Sodium D-line (589 nm).

-

Temperature: 20°C.

-

Solvent: Chloroform (CHCl₃).

Sample Preparation:

-

Accurately weigh a sample of purified this compound and dissolve it in a known volume of chloroform to a precise concentration (e.g., 0.1 g/100 mL).

Data Acquisition and Calculation:

-

Measure the observed optical rotation (α) of the solution in a cell of a known path length (l).

-

Calculate the specific rotation [α] using the formula: [α] = α / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.

Conclusion

The isolation and structure elucidation of this compound are well-established processes that rely on a combination of classical and modern analytical techniques. The choice between conventional column chromatography and preparative countercurrent chromatography for isolation will depend on the available equipment and the desired scale of purification. The structural confirmation is unequivocally achieved through a comprehensive analysis of NMR and mass spectrometry data, with polarimetry providing the final confirmation of the specific enantiomer. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers engaged in the study of this important natural product and its potential applications in medicine.

References

biological activity of (+)-Isofebrifugine and its analogs

An In-depth Technical Guide on the Biological Activity of (+)-Isofebrifugine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quinazolinone alkaloid, and a diastereomer of febrifugine, originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour.).[1] These compounds have garnered significant scientific interest due to their potent biological activities, most notably their efficacy against Plasmodium falciparum, the parasite responsible for malaria.[1][2] While clinical development of the natural products has been hindered by host toxicity, including emetic effects, their powerful bioactivity makes them attractive scaffolds for the development of novel therapeutics.[2][3][4] Analogs, such as the halogenated derivative halofuginone, have been synthesized to improve the therapeutic window, leading to extensive research into their anti-inflammatory, anti-fibrotic, and anticancer properties.[5][6][7]

This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs. It details their core mechanism of action, presents quantitative data on their various biological effects, describes key experimental protocols, and visualizes the primary signaling pathways involved.

Core Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase

The diverse biological effects of this compound and its analogs stem from a single, primary molecular mechanism: the inhibition of protein synthesis.[1] The specific molecular target is the cytoplasmic prolyl-tRNA synthetase (ProRS), an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid proline.[1][8]

Febrifugine and its derivatives act as potent, competitive inhibitors of the glutamyl-prolyl tRNA synthetase (EPRS) active site, competing directly with proline.[8] This inhibition leads to the accumulation of uncharged tRNApro, which mimics a state of cellular proline starvation.[8] This triggers the activation of the Amino Acid Response (AAR) pathway, a key cellular stress response pathway, which in turn mediates the broad spectrum of the compounds' biological activities.[5][8][9]

Biological Activities and Quantitative Data

The activation of the AAR pathway translates into a wide array of pharmacological activities, including antimalarial, anti-inflammatory, anti-fibrotic, and anticancer effects.

Antimalarial Activity

The foundational biological activity of the febrifugine family is their potent effect against the malaria parasite, Plasmodium.[2] By inhibiting the parasite's ProRS, the compounds fatally disrupt protein synthesis.[1] Various analogs have been synthesized to enhance efficacy and reduce toxicity.

Table 1: In Vitro Antimalarial Activity of this compound Analogs against P. falciparum

| Compound | Description | Activity (EC₅₀) | Selectivity Index* | Reference |

|---|---|---|---|---|

| Febrifugine (1) | Natural Product | Potent (specific value not stated) | High | [2] |

| Isofebrifugine (2) | Natural Product | Potent (specific value not stated) | High | [2] |

| Analog 7 | 3''-keto derivative of febrifugine | 2.0 x 10⁻⁸ M | High | [2] |

| Analog 8 | C-2' reduction product of febrifugine | 2.0 x 10⁻⁸ M | High | [2] |

| Analog 9 | Cyclic derivative of febrifugine | 3.7 x 10⁻⁹ M | Strong | [2] |

| Analog 10 | Cyclic derivative of febrifugine | 8.6 x 10⁻⁹ M | Strong | [2] |

| Halofuginone | Halogenated analog | 10x more efficacious than febrifugine (in vivo, P. berghei) | >1000 (vs. Neuronal cells) | [10] |

| Metabolite 4 | Oxidized at C-6 of quinazolinone ring | Similar to Febrifugine | High | [3] |

| Metabolite 6 | Oxidized at 6''-position of piperidine ring | Similar to Febrifugine | High |[3] |

Selectivity Index is the ratio of cytotoxicity (e.g., against mammalian cells) to antimalarial activity; a higher value indicates greater selectivity for the parasite.[10][11]

Anti-Inflammatory and Anti-Fibrotic Activity

The immunomodulatory effects of these compounds are a direct result of AAR pathway activation, which leads to the potent inhibition of Th17 cell differentiation.[8][9] Th17 cells are key drivers in many autoimmune and inflammatory diseases.[9] This mechanism makes febrifugine derivatives potential therapeutics for conditions like multiple sclerosis and rheumatoid arthritis.[8]

Furthermore, halofuginone has been shown to inhibit excessive collagen synthesis, a hallmark of fibrosis.[10] This anti-fibrotic effect is linked to the inhibition of the TGF-β/Smad3 signaling pathway, a key driver of fibrosis.[5][6]

Anticancer Activity

Febrifugine and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The antiproliferative activity is multifaceted, involving the inhibition of tumor stromal support and angiogenesis, in addition to the primary mechanism of protein synthesis inhibition.[5][12][13][14]

Table 2: In Vitro Anticancer Activity of Selected Analogs

| Compound Family | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Isoflavone Derivatives | PC-3 (Prostate) | IC₅₀ | 1.8 | [13] |

| Isoflavone Derivatives | LNCaP (Prostate) | IC₅₀ | 1.0 - 1.8 | [13] |

| Isoflavone Derivatives | DU-145 (Prostate) | IC₅₀ | 1.4 | [13] |

| Barbigerone Derivatives | H460 (Lung), Ramos (Lymphoma), HeLa (Cervical), HCT116 (Colon) | IC₅₀ | 0.12 - 0.62 | [13] |

| Fluorinated Isatins | Various tumor cell lines | - | Moderately active |[15] |

Note: IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[16][17]

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the efficacy and cytotoxicity of this compound and its analogs.

Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay

This protocol is based on the semiautomated microdilution technique measuring the incorporation of [³H]hypoxanthine into the malaria parasite, which serves as an indicator of parasite growth and metabolism.[10][18]

Materials:

-

P. falciparum culture (asynchronous, 2-5% parasitemia)

-

Complete malaria culture medium (low hypoxanthine)

-

[³H]hypoxanthine

-

96-well microtiter plates

-

Test compounds and control antimalarials

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Cell harvester and scintillation counter

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in the culture medium and add 100 µL to designated wells of a 96-well plate.

-

Parasite Preparation: Adjust the P. falciparum culture to 2.5% hematocrit and 0.5% parasitemia in the culture medium.

-

Incubation: Add 100 µL of the parasite suspension to each well. Incubate the plates for 24 hours at 37°C in the reduced oxygen environment.

-

Radiolabeling: Add [³H]hypoxanthine to each well and incubate for an additional 18-24 hours.

-

Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the contents of each well onto glass-fiber filters using a cell harvester.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the 50% inhibitory concentrations (IC₅₀) by plotting the percentage of inhibition against the log of the drug concentration.

Protocol 2: Cell Viability MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, which is a proxy for cytotoxicity. Viable cells with active metabolism convert MTT into a purple formazan product.[19][20]

Materials:

-

Adherent cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight at 37°C and 5% CO₂.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group and plot a dose-response curve to determine the IC₅₀ value.[21]

Conclusion

This compound and its analogs, particularly febrifugine and halofuginone, represent a potent class of compounds with a unique mechanism of action targeting prolyl-tRNA synthetase. This foundational activity gives rise to a broad therapeutic potential, including antimalarial, anti-inflammatory, anti-fibrotic, and anticancer effects. While toxicity has been a historical barrier, the development of synthetic analogs with improved safety profiles continues to make this chemical scaffold a promising starting point for drug discovery programs. The quantitative data and established protocols outlined in this guide provide a framework for researchers to further explore and harness the therapeutic potential of these multifaceted molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. scilit.com [scilit.com]

- 3. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 7. researchgate.net [researchgate.net]

- 8. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. View of Febrifugine derivative antimalarial activity: quantum mechanical predictors [revistas.usp.br]

- 12. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. promegaconnections.com [promegaconnections.com]

- 17. clyte.tech [clyte.tech]

- 18. mmv.org [mmv.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. benchchem.com [benchchem.com]

The Core Mechanism of (+)-Isofebrifugine in Malaria Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isofebrifugine, a quinazolinone alkaloid and a diastereomer of febrifugine, demonstrates potent antimalarial activity against Plasmodium falciparum. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular target, the consequential signaling cascade, and relevant experimental methodologies. The primary molecular target is the cytoplasmic prolyl-tRNA synthetase (PfcPRS), a crucial enzyme for protein synthesis. Inhibition of PfcPRS by this compound mimics proline starvation, triggering the amino acid starvation response (AAR) pathway. This leads to the phosphorylation of eukaryotic initiation factor 2α (eIF2α), resulting in a global shutdown of protein synthesis and subsequent parasite growth arrest. This guide provides a comprehensive overview of the underlying biochemistry, summarizes key quantitative data, and details experimental protocols to facilitate further research and development of febrifugine-based antimalarials.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents with unique mechanisms of action.[1] Febrifugine and its diastereomer, this compound, are natural alkaloids isolated from the Chinese herb Dichroa febrifuga Lour., a plant used in traditional medicine for centuries to treat malaria-associated fevers.[2][3] While their potent antimalarial activity is well-documented, clinical development has been hampered by side effects, including liver toxicity and emetic properties.[4][5] A thorough understanding of their mechanism of action is critical for the rational design of safer and more effective analogues. This guide focuses on the molecular intricacies of how this compound exerts its parasiticidal effects.

The Molecular Target: Cytoplasmic Prolyl-tRNA Synthetase (PfcPRS)

The definitive molecular target of this compound and its analogues in Plasmodium falciparum has been identified as the cytoplasmic prolyl-tRNA synthetase (PfcPRS).[2][5][6] Aminoacyl-tRNA synthetases are essential enzymes responsible for charging their cognate tRNAs with the correct amino acid, a critical step in protein synthesis.[2] By specifically inhibiting PfcPRS, this compound prevents the attachment of proline to its tRNA, thereby disrupting the supply of prolyl-tRNA for ribosome-mediated protein translation.[2][7]

The Signaling Pathway: Amino Acid Starvation Response

Inhibition of PfcPRS by this compound leads to an accumulation of uncharged tRNAPro, which acts as a signal for proline starvation within the parasite.[2] This triggers a cellular stress pathway known as the Amino Acid Starvation Response (AAR).[2][7] The AAR pathway is a conserved eukaryotic response to nutrient limitation. A key event in this pathway is the activation of a protein kinase that phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[2] In P. falciparum, the orthologue of the eIF2α-kinase GCN2, PfeIK1, is implicated in this response, although studies suggest the activity of febrifugine analogues and the subsequent adaptive response may be independent of PfeIK1.[8]

Phosphorylation of eIF2α leads to a global inhibition of protein synthesis, as phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor required for the initiation of translation.[2] This widespread shutdown of protein production ultimately leads to the arrest of parasite growth and replication.[2]

Quantitative Data

The biological activity of this compound and its derivatives has been quantified through various in vitro assays. The following table summarizes key data, including antimalarial activity against P. falciparum FCR-3 strain and cytotoxicity against mouse mammary FM3A cells.

| Compound | Antimalarial Activity (EC50, M) | Cytotoxicity (EC50, M) | Selectivity Index (Cytotoxicity/Antimalarial) | Reference |

| (+)-Febrifugine (I) | 7.0 x 10-10 | 1.7 x 10-7 | 243 | [9] |

| This compound (II) | 3.4 x 10-9 | 1.8 x 10-7 | 53 | [9] |

| Analogue V | 2.0 x 10-8 | 1.0 x 10-5 | 500 | [9] |

| Analogue VI | 2.0 x 10-8 | 1.5 x 10-5 | 750 | [9] |

| Analogue VII | 3.7 x 10-9 | 3.8 x 10-6 | 1027 | [9] |

| Analogue X | 4.0 x 10-8 | 7.0 x 10-6 | 175 | [9] |

Experimental Protocols

Isolation of Febrifugine and Isofebrifugine from Natural Sources

A common method involves solvent extraction followed by chromatographic separation.[2]

-

Extraction: Ground, dried roots of D. febrifuga are macerated in methanol at room temperature for several days.

-

Solvent Evaporation: The methanol filtrate is evaporated under vacuum to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in a dilute acid (e.g., 0.1 M HCl) and partitioned with an organic solvent (e.g., chloroform).

-

Chromatography: The aqueous layer containing the alkaloids is basified and re-extracted. The resulting alkaloid fraction is subjected to preparative countercurrent chromatography using a biphasic solvent system (e.g., chloroform:methanol:water, 2:1:1 v/v) to separate febrifugine and isofebrifugine.

-

Purity Analysis: The purity of the isolated fractions is confirmed using HPLC and spectroscopic methods (NMR, MS).

In Vitro Antimalarial Activity Assay

The antimalarial activity is typically evaluated against chloroquine-sensitive and -resistant strains of P. falciparum.[9]

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Dilution: Test compounds are serially diluted in the culture medium.

-

Incubation: Asynchronous parasite cultures are incubated with the drug dilutions in 96-well plates for a full life cycle (e.g., 48 hours).

-

Growth Inhibition Assessment: Parasite growth is assessed by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by microscopic counting of parasitemia after Giemsa staining.

-

EC50 Determination: The 50% effective concentration (EC50) is calculated by non-linear regression analysis of the dose-response curve.

Prolyl-tRNA Synthetase (ProRS) Activity Assay

The enzymatic activity of ProRS is assayed by measuring the incorporation of radiolabeled proline into tRNA.[7]

-

Enzyme Preparation: The prolyl-tRNA synthetase domain of human or P. falciparum EPRS is expressed and purified.

-

Reaction Mixture: The assay mixture contains buffer, ATP, total tRNA, the purified ProRS enzyme, and radiolabeled proline (e.g., 3H-Pro).

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of the inhibitor (this compound).

-

tRNA Charging and Isolation: The reaction is incubated to allow for the charging of tRNA with proline. The charged tRNA is then isolated.

-

Quantification: The amount of radiolabeled proline incorporated into tRNA is quantified by liquid scintillation counting.

-

Kinetic Analysis: Inhibition constants (e.g., Ki) are determined by fitting the data to appropriate enzyme inhibition models.

Resistance Mechanisms

A notable resistance phenotype observed with febrifugine analogues is the "Adaptive Proline Response" (APR).[8] Short-term treatment of asexual blood stage P. falciparum with these compounds can induce a significant increase in intracellular proline levels. This elevated proline concentration appears to render the parasites tolerant to the drug. This novel resistance mechanism is notable for its lack of an apparent genetic basis and its stability even after the drug is withdrawn.[8]

Conclusion

This compound and its diastereomer febrifugine exert their potent antimalarial effect by targeting a fundamental process in the parasite's life cycle: protein synthesis.[2] Their specific inhibition of cytoplasmic prolyl-tRNA synthetase triggers the amino acid starvation response, leading to a global shutdown of translation and parasite growth arrest.[2] While host toxicity remains a challenge, the well-defined mechanism of action provides a solid foundation for the structure-based design of new analogues with an improved therapeutic index. Further research into the "Adaptive Proline Response" will be crucial for understanding and overcoming potential resistance mechanisms. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing febrifugine-based compounds as next-generation antimalarials.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ajpp.in [ajpp.in]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Potent Antiplasmodial Activity of (+)-Isofebrifugine Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isofebrifugine, a quinazolinone alkaloid and a stereoisomer of febrifugine, has demonstrated significant promise as an antimalarial agent against Plasmodium falciparum, the deadliest species of the malaria parasite. This technical guide provides a comprehensive overview of the antimalarial properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. While specific quantitative data for the (+)-enantiomer of isofebrifugine is limited in publicly available literature, this guide consolidates the existing data for isofebrifugine and its closely related parent compound, febrifugine, to provide a robust understanding of its potential. The primary molecular target is the cytoplasmic prolyl-tRNA synthetase (PfcPRS), and its inhibition triggers a unique amino acid starvation response in the parasite, leading to a state of hibernation and eventual death. Detailed experimental methodologies for in vitro and in vivo assessments are provided, alongside visualizations of key pathways and workflows to support further research and drug development efforts in the fight against malaria.

Mechanism of Action: Targeting Protein Synthesis via Amino Acid Starvation

The primary mechanism of action of isofebrifugine and its parent compound, febrifugine, is the inhibition of protein synthesis in Plasmodium falciparum. This is achieved by specifically targeting the cytoplasmic prolyl-tRNA synthetase (PfcPRS), an essential enzyme responsible for attaching the amino acid proline to its cognate transfer RNA (tRNA).[1]

The inhibition of PfcPRS leads to an accumulation of uncharged prolyl-tRNA, which the parasite's cellular machinery interprets as proline starvation. This triggers the amino acid starvation response (AAR), a cellular stress response pathway.[1] A key event in this pathway is the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This phosphorylation leads to a global downregulation of protein synthesis while paradoxically upregulating the translation of specific stress-responsive genes. The sustained activation of this starvation response by isofebrifugine is ultimately detrimental to the parasite, causing growth arrest and cell death.[1]

Interestingly, the AAR in P. falciparum is considered a "hibernatory state." Unlike in other eukaryotes, the canonical nutrient-sensing pathways, such as the Target of Rapamycin (TOR) complex, are absent in Plasmodium. While the GCN2/eIF2α pathway is present and activated in response to amino acid deprivation, it has been shown to be non-essential for the parasite's survival during this hibernation-like state. This suggests a unique adaptation in the parasite to cope with nutrient fluctuations.

Caption: Mechanism of Action of this compound.

Quantitative Data Presentation

Table 1: In Vitro Antimalarial Activity of Febrifugine and Isofebrifugine against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50 / EC50 (nM) | Reference |

| Febrifugine | FCR-3 | 2.2 - 22 (EC50) | [2] |

| Isofebrifugine | FCR-3 | Not Specified | [3] |

| Febrifugine | D6 (Chloroquine-sensitive) | Comparable to analogs | [4] |

| Febrifugine | W2 (Chloroquine-resistant) | Comparable to analogs | [4] |

| Febrifugine | 3D7 (Chloroquine-sensitive) | Comparable to analogs | [5] |

| Febrifugine | TM6 (Chloroquine-resistant) | Comparable to analogs | [5] |

| Febrifugine | K1 (Chloroquine-resistant) | Comparable to analogs | [5] |

| Febrifugine | V1S (Chloroquine-resistant) | Comparable to analogs | [5] |

Table 2: In Vivo Antimalarial Activity of Febrifugine Metabolites against Plasmodium berghei

| Compound | Administration Route | ED50 (mg/kg) | ED90 (mg/kg) | Reference |

| Feb-A (Metabolite) | Not Specified | 0.6 | 5.2 | [2] |

| Feb-C (Metabolite) | Not Specified | 2.4 | 8.3 | [2] |

| Chloroquine (Control) | Not Specified | 1.5 | 3.0 | [2] |

| Artemisinin (Control) | Not Specified | 5.0 | 13.0 | [2] |

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This method is a widely used, sensitive, and high-throughput compatible assay for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

Caption: SYBR Green I-based In Vitro Assay Workflow.

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate. A suitable solvent, such as dimethyl sulfoxide (DMSO), should be used for the initial stock solution, with the final concentration in the assay kept at a level non-toxic to the parasite (typically ≤0.5%).

-

Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant K1 strains) in human erythrocytes. Synchronize the parasite culture to the ring stage.

-

Plate Seeding: Adjust the parasitemia to approximately 1% and the hematocrit to 2% with fresh human erythrocytes and complete culture medium. Add the parasite suspension to the wells of the pre-dosed plate. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and allows the SYBR Green I dye to intercalate with the parasitic DNA.

-

Fluorescence Reading: Incubate the plates in the dark at room temperature for approximately 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of parasitic DNA, which reflects parasite growth. Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)

This standard test evaluates the in vivo blood schizontocidal activity of a compound in a murine malaria model.

Caption: 4-Day Suppressive In Vivo Test Workflow.

Methodology:

-

Animal Model: Use a suitable mouse strain, such as ICR or Swiss albino mice.

-

Parasite Infection: Inoculate mice intraperitoneally with Plasmodium berghei-infected erythrocytes on Day 0.

-

Drug Administration: Randomly divide the infected mice into groups. Administer the test compound, this compound, at various doses, and a vehicle control to the respective groups. Treatment is typically administered orally or subcutaneously once daily for four consecutive days (Days 0, 1, 2, and 3).

-

Parasitemia Determination: On Day 4, collect a blood sample from the tail of each mouse and prepare a thin blood smear.

-

Staining and Microscopy: Stain the blood smears with Giemsa stain and determine the percentage of parasitized erythrocytes by microscopic examination.

-

Data Analysis: Calculate the average percentage of parasitemia for each group. The percentage of parasite suppression is then calculated using the following formula: [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

Conclusion

This compound, and the broader class of febrifugine-related compounds, exhibit potent antimalarial activity against Plasmodium falciparum. Their unique mechanism of action, targeting PfcPRS and inducing a hibernation-like state in the parasite, presents a promising avenue for the development of new antimalarial drugs, particularly in the context of emerging resistance to current therapies. While there is a need for more specific quantitative data on the (+)-enantiomer of isofebrifugine, the available information on related compounds strongly supports its potential. The detailed experimental protocols and workflow visualizations provided in this guide are intended to facilitate further research into this important class of antimalarial agents. Future studies should focus on elucidating the precise efficacy of this compound against a panel of drug-sensitive and resistant P. falciparum strains and further exploring the intricacies of the amino acid starvation response pathway as a therapeutic target.

References

- 1. benchchem.com [benchchem.com]

- 2. | BioWorld [bioworld.com]

- 3. View of Febrifugine derivative antimalarial activity: quantum mechanical predictors [revistas.usp.br]

- 4. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro and In Vivo Studies of (+)-Isofebrifugine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isofebrifugine is a quinazolinone alkaloid and a stereoisomer of febrifugine. Both compounds are naturally occurring molecules isolated from the plant Dichroa febrifuga, which has a long history of use in traditional Chinese medicine for treating malaria-like symptoms.[1] The primary mechanism of action for both febrifugine and this compound is the inhibition of prolyl-tRNA synthetase (ProRS), an enzyme crucial for protein synthesis.[2][3] This inhibition leads to an amino acid starvation response within the cell, triggering a cascade of downstream signaling events.[2][3] While both isomers exhibit potent biological activities, their distinct stereochemistry can influence their efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, focusing on its antimalarial, anti-inflammatory, and antifibrotic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are also presented.

Quantitative Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound and its related compounds.

Table 1: In Vitro Antimalarial Activity of Febrifugine Derivatives

| Compound | Plasmodium falciparum Strain | IC50 (nM) | Reference(s) |

| Chloroquine | 3D7 | 12.6 | [4] |

| Dihydroartemisinin (DHA) | 3D7 | 2.9 | [4] |

| Lumefantrine | 3D7 | 11.3 | [4] |

| Mefloquine | 3D7 | 15.2 | [4] |

| Halofuginone | - | >6 | [5] |

Table 2: In Vivo Anti-inflammatory Activity of Compounds from Dichroa febrifuga

| Compound/Extract | Animal Model | Dosage | Inhibition of Edema (%) | Time Point | Reference(s) |

| Isoarborinol | Mouse | 10 mg/kg | 35.2% | 5 hours | [6] |

| Isoarborinol | Mouse | 30 mg/kg | 48.9%** | 5 hours | [6] |

| Indomethacin (Control) | Rat | 10 mg/kg | 41.7% | - | [7] |

| Flavone Glycoside | Rat | 20 mg/kg | 45.1% | - | [7] |

| Theophylline | Rat | 15 mg/kg | 33.75% | - | [8] |

| p < 0.05, **p < 0.01 compared to Carrageenan Control. |

Table 3: In Vitro Anti-inflammatory Activity: Cytokine Inhibition

| Compound | Cell Line | Stimulant | Concentration | Cytokine | % Inhibition | Reference(s) |

| Dietary Supplement | Macrophages | LPS | 40-130 µg/ml | IL-6 | ~64% | [9] |

| Dietary Supplement | Macrophages | LPS | 40-130 µg/ml | IL-8 | ~26% | [9] |

| Dietary Supplement | Macrophages | LPS | 40-130 µg/ml | TNF-α | ~38% | [9] |

| 17-O-Acetylacuminolide | RAW264.7 | LPS | - | TNF-α, IL-1β, IL-6, KC, GM-CSF | Dose-dependent | [10] |

Table 4: In Vitro Antifibrotic Activity: Collagen Inhibition

| Compound | Assay | Effect | Reference(s) |

| Halofuginone | Collagen Type I Synthesis | Potent inhibitor | [11] |

| Antibody-based inhibitors | Collagen Fibril Formation | Effective limitation | [12] |

| Fluoride | Collagen Production in Human Pulp Fibroblasts | Selective inhibition | [13] |

| Small Proteoglycan of Tendon | Collagen Fibril Formation | Specific inhibition | [14] |

Experimental Protocols

In Vitro Antimalarial Activity: SYBR Green I-Based Fluorescence Assay

This assay is a widely used, high-throughput method for screening antimalarial compounds by quantifying parasite DNA.[15]

-

Materials:

-

Plasmodium falciparum culture (synchronized to ring stage)

-

Complete malaria culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

-

96-well black, clear-bottom microplates

-

This compound and control antimalarial drugs (e.g., chloroquine, artemisinin)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound and control drugs in complete culture medium in the 96-well plates.

-

Add the synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to each well. Include wells with no drug as a negative control and wells with uninfected red blood cells as a background control.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, add lysis buffer containing SYBR Green I (final concentration 1x) to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.[15][16][17]

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the acute anti-inflammatory potential of a compound.[18][19]

-

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

This compound and reference anti-inflammatory drug (e.g., indomethacin)

-

Vehicle for drug administration

-

Plethysmometer or digital calipers

-

Syringes and needles

-

-

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups: vehicle control, this compound treated, and reference drug treated.

-

Administer the vehicle, this compound, or reference drug to the respective groups (e.g., intraperitoneally or orally).

-

After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[20]

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the edema volume as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.[7][8][21][22]

-

In Vitro Antifibrotic Activity: TGF-β1-Induced Myofibroblast Differentiation

This assay evaluates the potential of a compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.[23][24][25]

-

Materials:

-

Human or rodent fibroblast cell line (e.g., NIH/3T3, human gingival fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TGF-β1

-

This compound

-

Antibodies for immunofluorescence or western blotting (e.g., anti-α-smooth muscle actin (α-SMA), anti-collagen type I)

-

Fluorescence microscope or western blotting equipment

-

-

Procedure:

-

Seed fibroblasts in culture plates or on coverslips and allow them to adhere.

-

Starve the cells in serum-free medium for 24 hours to synchronize them.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce myofibroblast differentiation by adding TGF-β1 (e.g., 5-10 ng/mL) to the medium. Include a vehicle-treated control group.

-

Incubate for 48-72 hours.

-

Assess myofibroblast differentiation by:

-

Immunofluorescence: Fix, permeabilize, and stain the cells for α-SMA. Analyze the expression and organization of α-SMA stress fibers using a fluorescence microscope.

-

Western Blotting: Lyse the cells and analyze the protein levels of α-SMA and collagen type I.

-

RT-qPCR: Isolate RNA and quantify the mRNA expression of fibrotic markers such as ACTA2 (α-SMA) and COL1A1 (collagen type I).

-

-

Quantify the results and compare the effects of this compound treatment to the TGF-β1-only control.

-

Mandatory Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound.

Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in susceptibility of Plasmodium falciparum to antimalarial drugs in Uganda over time: 2019–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduction in pulmonary fibrosis in vivo by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of collagen fibril formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibition of collagen synthesis by fluoride in human pulp fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specific inhibition of type I and type II collagen fibrillogenesis by the small proteoglycan of tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 16. iddo.org [iddo.org]

- 17. researchgate.net [researchgate.net]

- 18. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications [frontiersin.org]

The Structure-Activity Relationship of Febrifugine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Febrifugine, a quinazolinone alkaloid first isolated from the roots of the Chinese herb Dichroa febrifuga Lour., has a long history in traditional medicine for treating malaria-induced fevers.[1][2] Its potent antimalarial activity, which is reported to be up to 100 times that of quinine against certain Plasmodium species, has made it and its synthetic analogue, halofuginone, subjects of intense scientific scrutiny.[1] However, the clinical utility of febrifugine has been hampered by its narrow therapeutic window and significant side effects, including gastrointestinal distress and liver toxicity.[3][4][5] This has spurred extensive research into the synthesis and evaluation of febrifugine derivatives to dissociate therapeutic efficacy from toxicity, leading to the exploration of their potential as antimalarial, anti-inflammatory, and anticancer agents.[4][6][7]

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of febrifugine derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows to aid researchers in the ongoing development of safer and more potent therapeutic agents based on the febrifugine scaffold.

Core Structure-Activity Relationships